

Application Note: Structural Analysis of the Lasso Peptide Citrocin Using NMR Spectroscopy

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Compound of Interest

Compound Name: Citrocin
Cat. No.: B15566949

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Citrocin** is a 19-amino acid antimicrobial lasso peptide produced by *Citrobacter pasteurii* and *Citrobacter braakii*.^[1] Its unique lariat knot-like structure, which confers significant thermal stability, makes it a compelling candidate for therapeutic development.^[2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional solution structure of such complex biomolecules, providing detailed insights into their conformation and dynamics.^{[1][3]} This application note provides a comprehensive overview and detailed protocols for the structural analysis of **citrocin** using a suite of NMR experiments.

Data Presentation: Quantitative NMR Data

The determination of **citrocin**'s structure relies on the precise assignment of proton chemical shifts. These assignments, derived from a combination of 2D NMR experiments, form the foundation for identifying through-space correlations and calculating the final structure.^[1]

Table 1: ¹H Chemical Shift Assignments for **Citrocin**

The following table summarizes the proton (^1H) chemical shift assignments for **citrocin** in 95:5 $\text{H}_2\text{O}/\text{D}_2\text{O}$ at 10 °C. Data is referenced from the supplementary materials of Cheung-Lee, W. L., et al. (2019). Journal of Biological Chemistry.

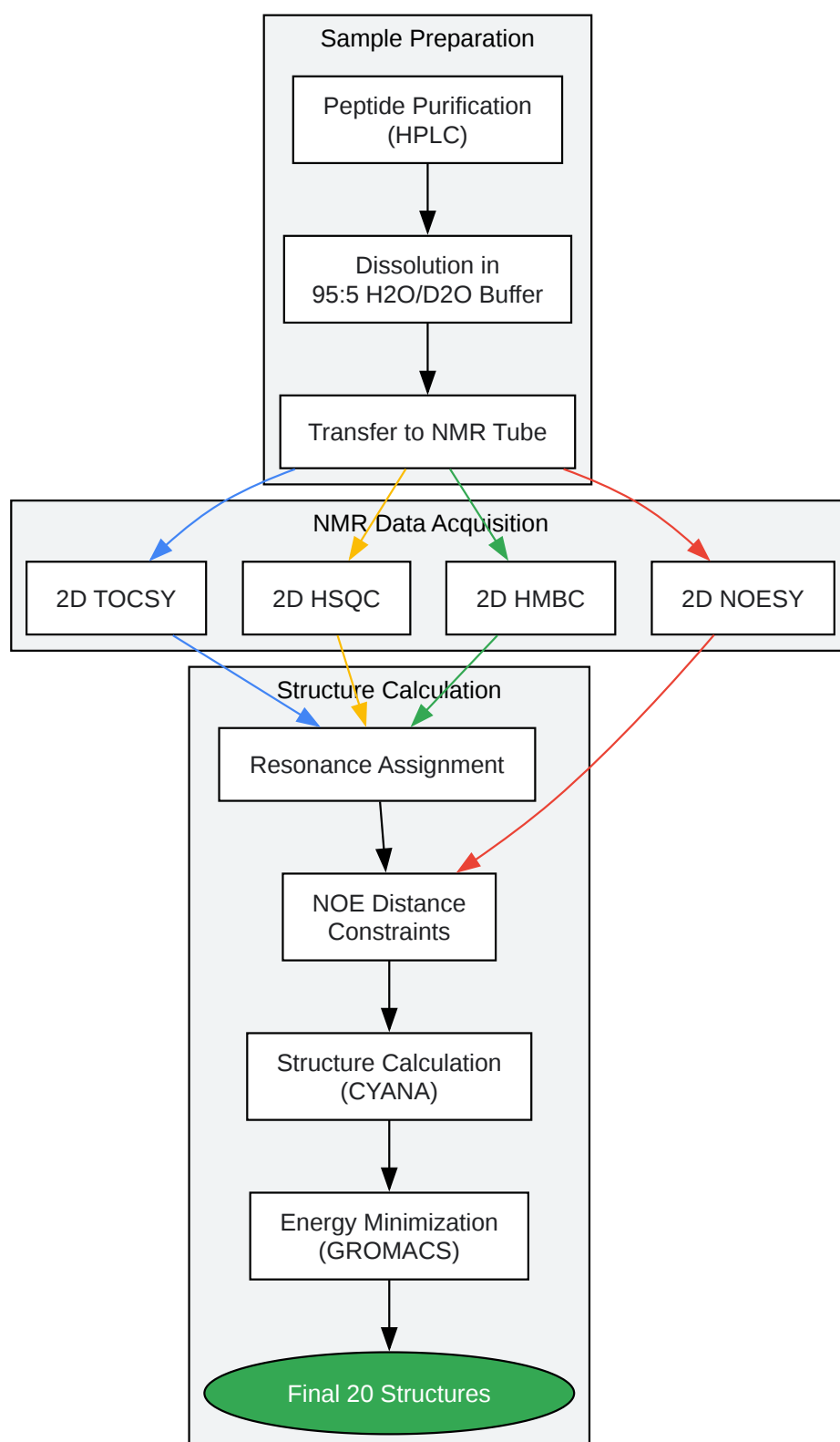
Residue	Amide (NH)	α -H	β -H	Other Protons
Gly1	8.65	4.41	3.86, 3.73	-
Gly2	8.87	4.02	3.69, 3.61	-
Leu3	8.24	4.41	1.81, 1.69	γ -H: 1.63; δ -H: 0.96, 0.91
Pro4	-	4.45	2.37, 2.01	γ -H: 2.08, 1.96; δ -H: 3.81, 3.69
Lys5	8.41	4.33	1.94, 1.82	γ -H: 1.75; δ -H: 1.91; ϵ -H: 3.03
Gly6	8.51	3.99	3.99	-
Phe7	8.35	4.67	3.25, 3.15	δ -H: 7.33; ϵ -H: 7.41; ζ -H: 7.35
Glu8	8.59	4.35	2.15, 2.05	γ -H: 2.54
Ile9	8.12	4.21	2.01	γ -H: 1.51, 1.29; δ -H: 0.94
Ser10	8.33	4.41	3.91	-
Gly11	8.45	3.99	3.99	-
Ala12	8.29	4.35	1.45	-
Gly13	8.42	3.98	3.98	-
Ser14	8.21	4.45	3.89	-
Gly15	8.39	3.97	3.97	-
Pro16	-	4.39	2.35, 1.99	γ -H: 2.05, 1.95; δ -H: 3.79, 3.65
Arg17	8.15	4.31	1.95, 1.85	γ -H: 1.71; δ -H: 3.25
Tyr18	8.05	4.55	3.15, 3.05	δ -H: 7.21; ϵ -H: 6.91

Gly19	8.25	3.95	3.95	-
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Note: Chemical shifts are reported in parts per million (ppm). Proline (Pro) residues do not have an amide proton.

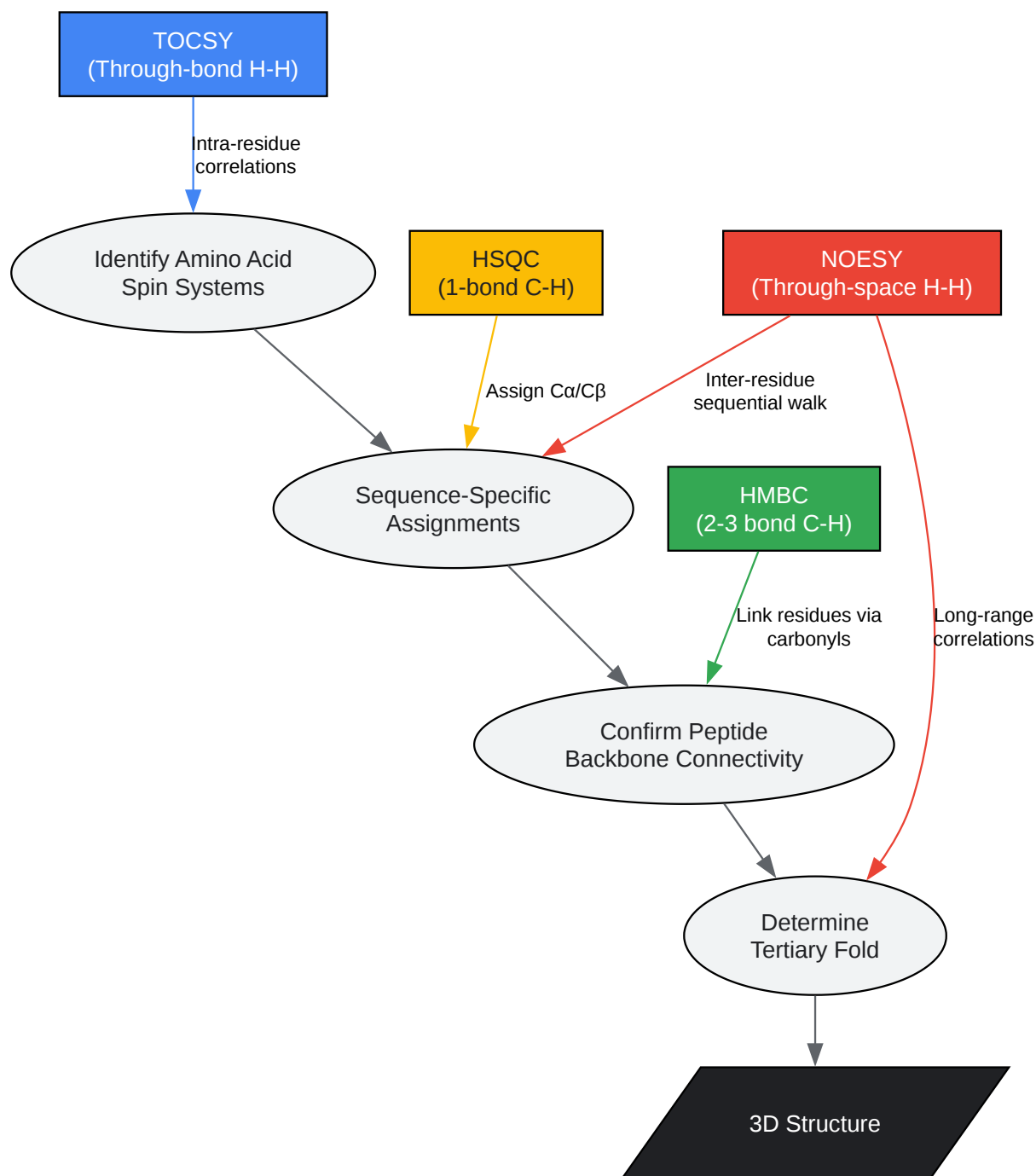
Experimental Workflow and Data Analysis

The overall process for determining the structure of **citrocin** involves several key stages, from sample preparation to the final structural calculation. The relationship between different NMR experiments is crucial for a comprehensive analysis.



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Figure 1: Experimental workflow for **citrocin** structural analysis.



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Figure 2: Logical relationships in NMR data analysis for **citrocin**.

Experimental Protocols

Protocol 1: Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data. The sample must be free of particulate matter and paramagnetic impurities.[4]

- Purification: Purify **citrocin** using high-performance liquid chromatography (HPLC) to achieve >95% purity. Collect and lyophilize fractions containing the peptide.[1]
- Dissolution: Dissolve the lyophilized **citrocin** in a 95:5 H₂O/D₂O solvent system to a final concentration of approximately 3.8 mg/mL (or ~2 mM).[1] The D₂O provides the deuterium lock signal for the NMR spectrometer.
- Filtration (Optional but Recommended): If any particulate matter is visible, filter the sample. A common method is to use a small plug of cotton or glass wool packed into the tip of a Pasteur pipette.[5]
- Transfer: Carefully transfer the final solution into a clean, high-quality 5 mm NMR tube. Ensure a sufficient sample height (typically 4-5 cm) to cover the detection coils of the NMR probe.[6][7]
- Quality Control: Ensure the sample is a homogenous solution, free of bubbles and any visible precipitates.

Protocol 2: 2D NMR Data Acquisition

The following protocols outline the key experiments for assigning resonances and obtaining structural constraints. Experiments are typically performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

A. 2D TOCSY (Total Correlation Spectroscopy)

- Purpose: To identify protons that are part of the same amino acid spin system through scalar (through-bond) coupling.[8] This is the primary experiment for identifying amino acid types.
- Methodology:

- Tune and match the probe for the ^1H frequency.
- Acquire a 2D TOCSY spectrum at 10 °C.
- Use a mixing time of 60-80 ms to allow magnetization transfer to propagate through the entire spin system of each residue.[1][9]
- Implement water suppression, for example, through presaturation, to attenuate the large water signal.[8]

B. 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

- Purpose: To identify protons that are close in space ($< 5 \text{ \AA}$), regardless of whether they are connected by bonds.[10] This provides crucial distance constraints for 3D structure calculation, including sequential assignments ($\text{H}\alpha_i$ to HN_{i+1}) and long-range contacts that define the tertiary fold.
- Methodology:
 - Acquire a 2D NOESY spectrum at 10 °C.
 - Use a mixing time of 100-200 ms. For **citrocin**, a 100 ms mixing time was reported to be effective.[1] The optimal mixing time depends on the molecule's size and tumbling rate. [10]
 - Implement water suppression as in the TOCSY experiment.
 - Cross-peaks in the NOESY spectrum are integrated, and their volumes are used to calculate interproton distance constraints for structural calculations.[1]

C. 2D ^1H - ^{13}C HSQC (Heteronuclear Single Quantum Coherence)

- Purpose: To correlate each proton with its directly attached carbon atom. This experiment is highly sensitive and helps resolve spectral overlap by spreading peaks into a second (^{13}C) dimension, aiding in the assignment of $\text{C}\alpha$ and $\text{C}\beta$ resonances.
- Methodology:

- Tune and match the probe for both ^1H and ^{13}C frequencies.
- Acquire a sensitivity-enhanced HSQC spectrum.
- Set the ^{13}C spectral width to cover the expected range of carbon chemical shifts (approx. 0-180 ppm).
- The resulting spectrum will show a peak for every C-H pair in the molecule.

D. 2D ^1H - ^{13}C HMBC (Heteronuclear Multiple Bond Correlation)

- Purpose: To identify longer-range correlations (typically 2-3 bonds) between protons and carbons. This is particularly useful for linking adjacent amino acid residues by correlating a proton (e.g., H_α or HN) of one residue with the carbonyl carbon (C=O) of the preceding residue.
- Methodology:
 - Acquire a 2D HMBC spectrum.
 - The experiment is optimized for a range of long-range J-coupling values, often set around 7-8 Hz.
 - This experiment helps to confirm the peptide sequence and provides connectivity information across non-protonated quaternary carbons.

Structure Calculation and Refinement

- Resonance Assignment: Use the TOCSY spectrum to identify amino acid spin systems and the NOESY spectrum to sequentially connect them, establishing the primary sequence assignment. HSQC and HMBC data are used to confirm assignments and resolve ambiguities.^[1]
- Constraint Generation: Manually pick and integrate cross-peaks from the NOESY spectrum. These peak volumes are calibrated and converted into upper-limit distance constraints.^[1]
- Structure Calculation: Perform simulated annealing calculations using software like CYANA. This involves multiple cycles of automated NOESY assignment and structure calculation to

generate a family of structures consistent with the experimental constraints.[1][2]

- Final Refinement: Select a set of the lowest-energy structures (typically 20) and subject them to further energy minimization in an explicit water solvent using molecular dynamics software like GROMACS. This refines the structures to be more physically realistic.[1][3] The final result is an ensemble of structures representing the solution state of **citrocin**.

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